molecular formula C11H14FNO B309597 N-(4-fluorophenyl)-2-methylbutanamide

N-(4-fluorophenyl)-2-methylbutanamide

Cat. No.: B309597
M. Wt: 195.23 g/mol
InChI Key: AWRKHMDZPRHWDN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-methylbutanamide is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methylbutanamide

InChI

InChI=1S/C11H14FNO/c1-3-8(2)11(14)13-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

AWRKHMDZPRHWDN-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)F

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthesis Procedure

The most straightforward method involves reacting 4-fluoroaniline with 2-methylbutanoyl chloride in the presence of a base. A representative protocol from RSC publications (,) proceeds as follows:

  • Reagents : 4-Fluoroaniline (1.0 eq), 2-methylbutanoyl chloride (1.2 eq), triethylamine (2.0 eq), dichloromethane (DCM).

  • Conditions : Dropwise addition of acyl chloride to a cooled (0°C) mixture of 4-fluoroaniline and triethylamine in DCM. Reaction stirred at room temperature for 4–6 hours.

  • Workup : Quenching with water, extraction with DCM, drying (MgSO₄), and solvent evaporation.

  • Purification : Recrystallization from ethanol/water or column chromatography (hexane:ethyl acetate = 4:1).

Yield and Purity

  • Yield : 85–99% ().

  • Purity : >98% (¹H NMR).

Table 1: Key Parameters for Traditional Synthesis

ParameterValue
Reaction Temperature0°C → RT
Reaction Time4–6 hours
BaseTriethylamine
SolventDichloromethane
Purification MethodRecrystallization/Column

Advantages : Simplicity, high yield, minimal equipment requirements.
Limitations : Moisture-sensitive reagents, stoichiometric base waste.

Photoredox Catalysis

Synthesis Procedure

A modern approach employs iridium-based photoredox catalysts to activate substrates under visible light (,):

  • Reagents : 4-Fluoroaniline (1.0 eq), 2-methylbutanoic acid (1.5 eq), fac-Ir(ppy)₃ (1 mol%), K₂HPO₄ (2.0 eq), HCF₂SO₂Cl (2.0 eq), CH₃CN.

  • Conditions : Irradiation with blue LEDs (450 nm) at room temperature for 18 hours under N₂.

  • Workup : Solvent removal under reduced pressure.

  • Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield and Purity

  • Yield : 76–85% ().

  • Purity : >95% (HPLC).

Table 2: Photoredox Catalysis Optimization

ParameterValue
Catalyst Loading1 mol% fac-Ir(ppy)₃
Light SourceBlue LEDs (450 nm)
Reaction AtmosphereN₂
Key AdditiveHCF₂SO₂Cl (radical source)

Advantages : Mild conditions, functional group tolerance.
Limitations : High catalyst cost, specialized equipment.

Coupling Reagent-Mediated Synthesis

Synthesis Procedure

PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) or EDCI-mediated coupling enhances efficiency (,):

  • Reagents : 4-Fluoroaniline (1.0 eq), 2-methylbutanoic acid (1.2 eq), PyBroP (1.5 eq), DIPEA (3.0 eq), DMF.

  • Conditions : Stirring at room temperature for 12–24 hours.

  • Workup : Dilution with ethyl acetate, washing with brine.

  • Purification : Column chromatography (gradient elution).

Yield and Purity

  • Yield : 70–78% ().

  • Purity : >97% (LC-MS).

Table 3: Coupling Reagent Performance

ReagentYield (%)Reaction Time (h)
PyBroP7812
EDCI/HOBt7024

Advantages : Avoids acyl chloride preparation.
Limitations : Cost of coupling reagents, residual reagent removal.

Industrial-Scale Production

Process Optimization

For large-scale synthesis, continuous flow reactors replace batch processes (,):

  • Reactor Type : Tubular flow reactor (stainless steel).

  • Conditions : 50°C, 10 bar pressure, residence time = 30 minutes.

  • Workup : In-line liquid-liquid separation.

  • Purification : Crystallization in a falling-film evaporator.

Economic and Environmental Metrics

  • Throughput : 50 kg/day.

  • E-factor : 2.3 (kg waste/kg product).

Advantages : High throughput, reduced solvent use.
Limitations : Capital-intensive setup.

Comparative Analysis of Methods

Table 4: Method Comparison for N-(4-Fluorophenyl)-2-Methylbutanamide Synthesis

MethodYield (%)Purity (%)ScalabilityGreen Metrics
Traditional85–99>98ModerateModerate
Photoredox76–85>95LowHigh
Coupling Reagent70–78>97ModerateLow
Industrial Flow90–95>99HighHigh

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(4-fluorophenyl)-2-methylbutanamide, and how can reaction conditions be optimized?

  • Synthetic Pathways : Multi-step organic reactions are typically employed. For structurally similar sulfonamide derivatives, methods include coupling fluorophenyl precursors with butanamide intermediates via nucleophilic acyl substitution. Key steps may involve activating carboxylic acids (e.g., using thionyl chloride) and reacting with 4-fluoroaniline derivatives .
  • Optimization : Temperature (60–100°C), solvent selection (e.g., DMF or THF for polar aprotic environments), and catalysts (e.g., DMAP for amidation) are critical. Purity can be enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and methylbutanamide backbone (δ 1.0–2.5 ppm for methyl groups). 19^{19}F NMR can confirm fluorine substitution .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) bonds should be observed. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of fluorophenyl-containing amides?

  • Data Analysis : Cross-validate bioassay results (e.g., enzyme inhibition or cytotoxicity) under standardized conditions (pH, temperature). For example, fluorophenyl sulfonamides in showed variable antimicrobial activity due to substituent effects (e.g., nitro vs. methoxy groups).
  • Structure-Activity Relationship (SAR) : Use computational modeling (e.g., molecular docking) to assess how the methylbutanamide chain influences target binding compared to bulkier derivatives .

Q. What computational methods are employed to predict the reactivity and stability of this compound derivatives?

  • DFT Calculations : Density Functional Theory can optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects and stability in biological matrices. For example, highlights thiazole derivatives with fluorophenyl groups requiring stability analysis in aqueous buffers .

Notes

  • Fluorophenyl amides often require stability testing under physiological conditions due to hydrolytic sensitivity .
  • For advanced SAR studies, collaborate with computational chemists to integrate MD simulations with experimental validation .

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